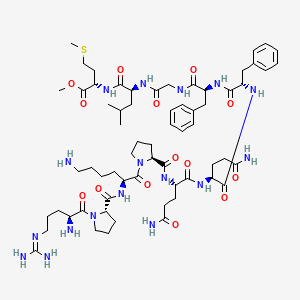
2,4,6-Trichlororesorcinol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2,4,6-Trichlororesorcinol consists of 6 carbon atoms, 3 chlorine atoms, 3 hydrogen atoms, and 2 oxygen atoms . It has a density of 1.7±0.1 g/cm3, a boiling point of 265.9±35.0 °C at 760 mmHg, and a flash point of 114.6±25.9 °C .Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3, a boiling point of 265.9±35.0 °C at 760 mmHg, and a flash point of 114.6±25.9 °C . It has a molar refractivity of 44.7±0.3 cm3, a polar surface area of 40 Å2, and a molar volume of 122.1±3.0 cm3 .Aplicaciones Científicas De Investigación
Degradación de Compuestos Odoríferos
2,4,6-Trichlororesorcinol juega un papel significativo en la degradación de compuestos odoríferos, particularmente 2,4,6-Tricloroanisol (2,4,6-TCA). Este compuesto es una preocupación debido a su problema de olor y posibles amenazas . La degradación de 2,4,6-TCA se puede lograr mediante UV/cloración con diferentes fuentes UV . Este proceso se debe principalmente a la fotólisis UV directa y la oxidación indirecta del radical hidroxilo (HO·) .
Tratamiento de Agua
El proceso de degradación de 2,4,6-TCA mediante UV/cloración también muestra promesa en el tratamiento real del agua. Se puede utilizar para controlar la contaminación por 2,4,6-TCA y los problemas de olor . Esta aplicación es particularmente importante para mantener la seguridad y calidad del agua .
Quimioselectividad Ortogonal
This compound ha sido explorado por su quimioselectividad ortogonal como un ligando trifuncional con diferentes nucleófilos . El orden preferencial de incorporación de nucleófilos en TCT se encontró que era alcohol > tiol > amina . Esta propiedad es útil en biología química o nanobiotecnología para unir entidades químicas/biológicas para generar quimeras, poliligandos, conjugados (intermolecularmente) o ciclos (intramolecularmente) .
Preparación de Nuevas Estructuras Moleculares
La quimioselectividad ortogonal de this compound también ayuda en la preparación de nuevas estructuras moleculares. La molécula utilizada para este propósito debe mejorar sus propias propiedades de unión y no debe poner en peligro la actividad biológica de la nueva estructura .
Cromatografía Líquida
This compound se puede analizar mediante el método HPLC de fase inversa (RP) con condiciones simples . Esta aplicación es particularmente útil en química analítica para la separación e identificación de compuestos .
Safety and Hazards
2,4,6-Trichlororesorcinol can affect you when breathed in and by passing through your skin . It should be handled as a carcinogen with extreme caution . Contact can severely irritate and burn the skin and eyes with possible eye damage . Breathing this compound can irritate the nose, throat, and lungs causing coughing, wheezing, and/or shortness of breath . High exposures may cause restlessness, weakness, rapid breathing, tremors, shaking, seizures, coma, and even death .
Mecanismo De Acción
Target of Action
Resorcinol derivatives have been known to interact with various proteins within cells
Mode of Action
It is known that resorcinol derivatives can undergo various reactions, such as acylation . In the case of 2,4,6-Trichlororesorcinol, it is likely that similar reactions occur, leading to changes in the compound and its targets. The acylation reaction is suggested to occur through the para position of the aromatic ring .
Biochemical Pathways
A study on the degradation of 2,4,6-trichlorophenol, a similar compound, by ralstonia eutropha jmp134, suggests that 2,4,6-trichlorophenol is transformed to 2-chloromaleylacetate by enzymes . It is possible that this compound may affect similar pathways.
Pharmacokinetics
The compound’s molecular weight of 213446 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
Resorcinol derivatives have been known to affect cell proliferation, migration, differentiation, and apoptosis . It is possible that this compound may have similar effects.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and efficacy. Additionally, the presence of other substances, such as buffers, could also influence the compound’s action .
Análisis Bioquímico
Biochemical Properties
2,4,6-Trichlororesorcinol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The compound can act as both a substrate and an inhibitor for these enzymes, affecting their catalytic activity. Additionally, 2,4,6-trichlorobenzene-1,3-diol has been observed to bind with glutathione S-transferase, an enzyme involved in detoxification processes, thereby influencing the conjugation and elimination of toxic substances from the body .
Cellular Effects
The effects of 2,4,6-trichlorobenzene-1,3-diol on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can induce the expression of genes associated with antioxidant defense mechanisms, such as those encoding for superoxide dismutase and catalase. Furthermore, 2,4,6-trichlorobenzene-1,3-diol affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 2,4,6-trichlorobenzene-1,3-diol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to structural and functional changes. The compound has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, 2,4,6-trichlorobenzene-1,3-diol can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Propiedades
IUPAC Name |
2,4,6-trichlorobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOATJNESSAPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)O)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180978 | |
| Record name | 2,4,6-Trichlororesorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26378-73-4 | |
| Record name | 2,4,6-Trichlororesorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26378-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichlororesorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026378734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Trichlororesorcinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Trichlororesorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trichlororesorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,4,6-Trichlororesorcinol formed during pulp bleaching, and how does this relate to its structure?
A1: this compound has been identified as a product of the chlorination of eucalypt kraft pulp. [] This process, using chlorine (C) or chlorine dioxide (D) treatments, generates various chlorinated phenols, including this compound. Its formation suggests the presence of resorcinol structures within the lignin or extractives of eucalypt wood, which are subsequently chlorinated during the bleaching process.
Q2: What is notable about the reactivity of resorcinol and its chlorinated derivatives with monochloramine?
A2: Resorcinol and its chlorinated derivatives, including this compound, exhibit reactivity with monochloramine (NH2Cl). [] This reaction proceeds through a common pentachloro intermediate, 2,2,4,4,6-pentachloro-5-cyclohexen-1,3-dione, which undergoes ring-opening and further reactions with monochloramine and water. Interestingly, this reaction pathway generates relatively low amounts of chloroform compared to reactions with sodium hypochlorite (NaOCl).
Q3: What is unique about the solid-state structure of this compound?
A3: this compound exists as a monohydrate in its solid form, even after sublimation. [] This persistent hydration suggests strong interactions between the water molecule and the trichlororesorcinol structure, likely through hydrogen bonding with the hydroxyl and/or chlorine substituents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















